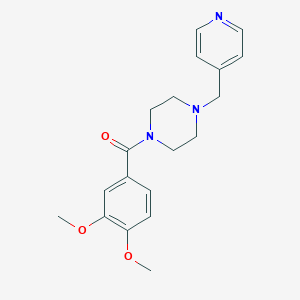
N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide, also known as MPPT, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperazine derivative that has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide is not fully understood, but it is believed to involve the modulation of serotonin and dopamine neurotransmission. By binding to the 5-HT1A and dopamine D2 receptors, N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide may increase the release of these neurotransmitters, leading to changes in mood, anxiety, stress, and reward.
Biochemical and Physiological Effects
N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and increase social interaction. It has also been found to have antidepressant-like effects and to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide in lab experiments is its specificity for the 5-HT1A and dopamine D2 receptors. This allows researchers to study the effects of these neurotransmitters on behavior and physiology. However, one limitation of using N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide is its potential for off-target effects. It is important for researchers to carefully control for these effects in their experiments.
Orientations Futures
There are many future directions for research on N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide. One area of interest is the potential use of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide in the treatment of anxiety and depression. Another area of interest is the role of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide in the regulation of the HPA axis and the stress response. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide involves the reaction of 2-methoxybenzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide in its pure form.
Applications De Recherche Scientifique
N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide has also been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Propriétés
Nom du produit |
N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide |
|---|---|
Formule moléculaire |
C20H25N3O2 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)21-20(24)11-12-22-13-15-23(16-14-22)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) |
Clé InChI |
NUGHHAYKNGOOAY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)
![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)



![[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)

![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)
![(4-Methoxy-phenyl)-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249102.png)
